N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18(2)17(21)15-19-10-6-11-20(13-12-19)24(22,23)14-9-16-7-4-3-5-8-16/h3-5,7-9,14H,6,10-13,15H2,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWNSGNUGGDETR-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
This compound can be described by its structural formula:
This compound features a sulfonamide group, which is often associated with diverse biological activities, including antimicrobial and anticonvulsant properties.
Anticonvulsant Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticonvulsant activity. For instance, a study on N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide derivatives demonstrated effectiveness in maximal electroshock (MES) tests at various dosages, with some compounds showing protection against seizures at both 0.5 and 4 hours post-administration .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Dose (mg/kg) | MES Protection Time (h) |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | 0.5 |
| N-(3-chlorophenyl)-2-morpholino-acetamide | 300 | 4 |
| N-(trifluoromethyl)anilide derivatives | 100/300 | 0.5/4 |
These findings highlight the potential of similar compounds as therapeutic agents for epilepsy.
The biological activity of sulfonamide derivatives is often linked to their interaction with neurotransmitter systems. For example, the proposed mechanism involves modulation of sodium channels and GABAergic systems, which are critical in seizure activity regulation .
Study on Structural Activity Relationships (SAR)
A detailed SAR analysis revealed that modifications in the phenylpiperazine moiety significantly affect anticonvulsant efficacy. Compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, suggesting that molecular structure plays a crucial role in pharmacokinetics and dynamics .
In Vivo Studies
In vivo studies using animal models have confirmed the anticonvulsant activity of related compounds under various conditions. For instance, the rotarod test indicated that certain derivatives exhibited low neurological toxicity while maintaining effective seizure protection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide (CAS 87055-44-5)
- Structure : Shares the 1,4-diazepane core and N,N-dimethylacetamide group but lacks the sulfonylstyryl substituent .
- Lower molecular weight (C₉H₁₉N₃O, ~185.27 g/mol vs. ~391.47 g/mol for the target compound). Enhanced solubility in polar solvents due to reduced steric hindrance.
(b) N-(3-Amino-2-methylphenyl)-2-(4-methyl-1,4-diazepan-1-yl)acetamide
- Structure: Features a 4-methyl-1,4-diazepane and an aminophenyl group .
- Key Differences: Amino group introduces hydrogen-bond donor capacity, contrasting with the sulfonyl group’s acceptor role in the target compound. Methyl substitution on diazepane may restrict conformational flexibility compared to the unsubstituted diazepane in the target compound.
(c) N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Substituent-Driven Functional Comparisons
(a) Sulfonyl vs. Amino/Methyl Groups
- Sulfonyl Group (Target Compound) :
- Amino Group (): Acts as a hydrogen-bond donor (e.g., N–H⋯O), promoting crystal packing via R₂²(10) dimer motifs .
- Methyl Group () :
- Increases hydrophobicity, reducing aqueous solubility.
(b) Styryl vs. Phenyl/Imidazopyridine Groups
- (E)-Styryl Group (Target Compound) :
- Trans configuration enables planar geometry for π-π stacking with aromatic residues in biological targets.
- Sulfonyl linkage may stabilize the conformation via resonance.
Physicochemical and Structural Properties
Crystallographic and Conformational Insights
- Target Compound : Likely exhibits complex hydrogen-bonding patterns due to sulfonyl and amide groups. Graph set analysis (e.g., R₂²(10) motifs) may apply, as seen in related acetamides .
- Imidazopyridine Analog () : Displays planar amide groups and π-stacking in crystal lattices, validated via SHELX refinement .
- Diazepane Derivatives (–12) : Flexible diazepane rings adopt chair or boat conformations, influencing packing efficiency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide?
- Methodology : A reflux-based approach with acetic anhydride is effective for sulfonamide functionalization. For purification, slow evaporation of ethanolic solutions yields high-purity crystals. Chromatographic techniques (e.g., silica gel column) are advised for intermediates, monitored by TLC .
- Validation : Confirm purity via HPLC (≥95%) and elemental analysis (deviation ≤0.4% for C, H, N).
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Experimental Design :
- NMR : Assign protons and carbons using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). The diazepane ring protons resonate at δ 3.1–4.2 ppm, while the (E)-styryl group shows vinyl protons at δ 6.7–7.5 ppm .
- X-ray Diffraction : Resolve stereochemistry using SHELXL (SHELX-97) for refinement. Validate hydrogen bonding via graph-set analysis (e.g., R₁₂²(8) motifs) .
- Data Interpretation : Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-calculated values to confirm acetamide geometry .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between crystallographic and spectroscopic data?
- Contradiction Analysis : For example, if X-ray data indicates planar sulfonyl groups but NMR suggests conformational flexibility:
- Perform DFT optimizations (B3LYP/6-311++G**) to model ground-state geometries.
- Compare torsional angles (e.g., C-SO₂-C) with crystallographic data to identify dynamic vs. static disorder .
Q. What strategies optimize structure-activity relationships (SAR) for biological targets?
- Methodology :
- Synthetic Modifications : Introduce substituents at the 4-methylphenyl group () or vary the diazepane ring size.
- Molecular Docking : Use AutoDock Vina to screen derivatives against kinases or GPCRs. Validate poses via MD simulations (AMBER, 100 ns) .
- Data Interpretation : Correlate IC₅₀ values with electrostatic potential maps to identify pharmacophoric hotspots (e.g., sulfonyl group’s electron-deficient region) .
Q. How do hydrogen-bonding patterns influence polymorph stability and solubility?
- Experimental Design :
- Screen polymorphs via solvent-drop grinding. Characterize forms using PXRD and DSC.
- Analyze H-bond motifs (e.g., Etter’s graph sets) to predict dissolution rates .
Q. What mechanisms underlie its pharmacological activity in neurological or oncological models?
- Mechanistic Studies :
- Enzyme Inhibition : Measure inhibition constants (Kᵢ) for HDACs or PARP via fluorescence assays.
- Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS in HEK-293 or HeLa cells .
- Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or Wnt/β-catenin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
